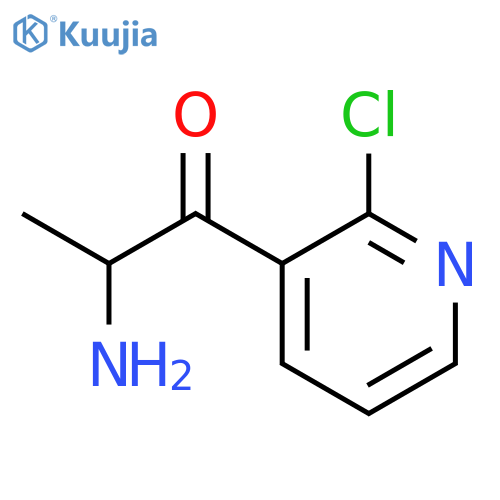

Cas no 874920-88-4 (2-amino-1-(2-chloropyridin-3-yl)propan-1-one)

2-amino-1-(2-chloropyridin-3-yl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-Propanone, 2-amino-1-(2-chloro-3-pyridinyl)-

- 2-amino-1-(2-chloropyridin-3-yl)propan-1-one

- EN300-1981860

- 874920-88-4

-

- MDL: MFCD20720435

- インチ: InChI=1S/C8H9ClN2O/c1-5(10)7(12)6-3-2-4-11-8(6)9/h2-5H,10H2,1H3

- InChIKey: DWWDCWMHQLYCDE-UHFFFAOYSA-N

- ほほえんだ: CC(C(=O)C1=C(N=CC=C1)Cl)N

計算された属性

- せいみつぶんしりょう: 184.0403406Da

- どういたいしつりょう: 184.0403406Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56Ų

- 疎水性パラメータ計算基準値(XlogP): 1

2-amino-1-(2-chloropyridin-3-yl)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1981860-0.5g |

2-amino-1-(2-chloropyridin-3-yl)propan-1-one |

874920-88-4 | 0.5g |

$1316.0 | 2023-09-16 | ||

| Enamine | EN300-1981860-0.05g |

2-amino-1-(2-chloropyridin-3-yl)propan-1-one |

874920-88-4 | 0.05g |

$1152.0 | 2023-09-16 | ||

| Enamine | EN300-1981860-1.0g |

2-amino-1-(2-chloropyridin-3-yl)propan-1-one |

874920-88-4 | 1g |

$1371.0 | 2023-05-31 | ||

| Enamine | EN300-1981860-0.1g |

2-amino-1-(2-chloropyridin-3-yl)propan-1-one |

874920-88-4 | 0.1g |

$1207.0 | 2023-09-16 | ||

| Enamine | EN300-1981860-10.0g |

2-amino-1-(2-chloropyridin-3-yl)propan-1-one |

874920-88-4 | 10g |

$5897.0 | 2023-05-31 | ||

| Enamine | EN300-1981860-5g |

2-amino-1-(2-chloropyridin-3-yl)propan-1-one |

874920-88-4 | 5g |

$3977.0 | 2023-09-16 | ||

| Enamine | EN300-1981860-10g |

2-amino-1-(2-chloropyridin-3-yl)propan-1-one |

874920-88-4 | 10g |

$5897.0 | 2023-09-16 | ||

| Enamine | EN300-1981860-0.25g |

2-amino-1-(2-chloropyridin-3-yl)propan-1-one |

874920-88-4 | 0.25g |

$1262.0 | 2023-09-16 | ||

| Enamine | EN300-1981860-2.5g |

2-amino-1-(2-chloropyridin-3-yl)propan-1-one |

874920-88-4 | 2.5g |

$2688.0 | 2023-09-16 | ||

| Enamine | EN300-1981860-5.0g |

2-amino-1-(2-chloropyridin-3-yl)propan-1-one |

874920-88-4 | 5g |

$3977.0 | 2023-05-31 |

2-amino-1-(2-chloropyridin-3-yl)propan-1-one 関連文献

-

Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

-

Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959

-

Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

2-amino-1-(2-chloropyridin-3-yl)propan-1-oneに関する追加情報

2-Amino-1-(2-chloropyridin-3-yl)propan-1-one: A Comprehensive Overview

The compound with CAS No. 874920-88-4, commonly referred to as 2-amino-1-(2-chloropyridin-3-yl)propan-1-one, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent advancements related to this compound.

Chemical Structure and Properties: The molecule 2-amino-1-(2-chloropyridin-3-yl)propan-1-one consists of a pyridine ring substituted with a chlorine atom at position 2 and a propanone group at position 3. The propanone group is further substituted with an amino group at position 2, giving the molecule its distinctive structure. This arrangement of functional groups imparts unique electronic and steric properties, making it a valuable substrate for various chemical reactions. The compound exhibits a melting point of approximately 150°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate.

Synthesis Methods: The synthesis of 2-amino-1-(2-chloropyridin-3-yl)propan-1-one involves a multi-step process that typically begins with the preparation of the pyridine derivative. One common approach involves the nucleophilic substitution of a suitable chloropyridine precursor with an amine-containing compound. Recent studies have explored the use of microwave-assisted synthesis to enhance reaction efficiency and yield. Additionally, catalytic hydrogenation and oxidation techniques have been employed to fine-tune the functional groups, ensuring optimal chemical stability and reactivity.

Biological Activities: The biological activity of 2-amino-1-(2-chloropyridin-3-yl)propan-1-one has been extensively studied in recent years. Research indicates that this compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria. Furthermore, it has shown promise as a potential anticancer agent, with studies demonstrating its ability to induce apoptosis in various cancer cell lines. The amino group plays a crucial role in these biological activities by facilitating hydrogen bonding interactions with target proteins.

Recent Research Advancements: Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on 2-amino-1-(2-chloropyridin-3-yl)propan-1-one. These studies have revealed potential binding sites on key enzymes involved in bacterial infection and cancer progression. Additionally, green chemistry approaches have been integrated into the synthesis process, reducing environmental impact while maintaining product quality.

Applications in Drug Discovery: The unique combination of structural features in 2-amino-1-(2-chloropyridin-3-yl)propan

874920-88-4 (2-amino-1-(2-chloropyridin-3-yl)propan-1-one) 関連製品

- 1211588-96-3(5-Bromo-2-iodo-1-(phenylsulfonyl)-1h-pyrrolo2,3-bpyridine)

- 1248232-34-9((8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide)

- 1955531-46-0(5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole)

- 28598-82-5(Octane, 1-bromo-8-chloro-)

- 303043-20-1(3-Chloromethyl-1-methoxy-naphthalene)

- 1250046-73-1(1-methyl-N-1-(1-methyl-1H-pyrazol-4-yl)ethyl-1H-pyrazol-4-amine)

- 1478427-55-2(2H-Pyran, 4-(chloromethyl)tetrahydro-4-(2-methylpropyl)-)

- 862740-05-4(4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine)

- 161196-87-8(2-Bromo-4-hydroxy-5-methoxybenzonitrile)

- 78060-44-3(2-(Chloromethyl)-4-methylpyrimidine)